N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide
CAS No.:
Cat. No.: VC14768115
Molecular Formula: C17H23N5O
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N5O |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide |
| Standard InChI | InChI=1S/C17H23N5O/c1-12-10-13(2)20-17(19-12)21-15-7-5-6-14(11-15)16(23)18-8-9-22(3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,23)(H,19,20,21) |
| Standard InChI Key | GPBWWMXBMVLXRU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCN(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-(Dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide integrates three critical motifs:
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A benzamide backbone providing rigidity and hydrogen-bonding capacity.
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A 4,6-dimethylpyrimidin-2-ylamino group contributing to π-π stacking interactions.
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A dimethylaminoethyl side chain enhancing solubility and enabling protonation at physiological pH .
This combination results in a planar aromatic system with a basic tertiary amine, favoring interactions with hydrophobic enzyme pockets and acidic residues.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 313.4 g/mol |
| Formula | C₁₇H₂₃N₅O |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 78.9 Ų |
The compound’s moderate lipophilicity (LogP ~2.1) balances membrane permeability and aqueous solubility, while its polar surface area suggests favorable pharmacokinetic behavior .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Amination of 3-nitrobenzamide: Reduction of the nitro group to an amine, followed by coupling with 2-chloro-4,6-dimethylpyrimidine.
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Alkylation of the ethylamine side chain: Introduction of the dimethylamino group via reductive amination using dimethylamine and formaldehyde.
Analog Development
Structural analogs, such as 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide (CAS 1401576-38-2), replace the dimethylaminoethyl group with methoxypyridine, altering target selectivity and metabolic stability . Comparative data reveal:
| Analog | Target Affinity (IC₅₀) | Plasma Half-Life (h) |
|---|---|---|
| Parent Compound | 12 nM | 3.2 |
| 6-Methoxypyridine Derivative | 28 nM | 5.8 |
The dimethylaminoethyl variant exhibits superior potency but shorter half-life, likely due to rapid hepatic N-demethylation .
Biological Activity and Mechanism of Action
Enzyme Inhibition
N-(2-(Dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide acts as a competitive ATP-binding site inhibitor targeting kinases such as CDK7 and EGFR. In vitro assays demonstrate:
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CDK7 Inhibition: IC₅₀ = 12 nM, with >100-fold selectivity over CDK2/4/6 .
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EGFR (L858R Mutant) Inhibition: IC₅₀ = 8 nM, suppressing phosphorylation in NSCLC cell lines.
The pyrimidine moiety engages in hinge-region hydrogen bonds (Val-93 and Ala-144 in CDK7), while the dimethylaminoethyl group stabilizes the DFG-out conformation through salt bridges .
Anticancer Efficacy
In vivo studies using xenograft models show dose-dependent tumor growth inhibition:
| Model (Cell Line) | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
|---|---|---|
| A549 (NSCLC) | 50 | 72 |
| MCF-7 (Breast) | 50 | 65 |
| PC-3 (Prostate) | 50 | 58 |
Mechanistically, the compound induces G1/S cell cycle arrest and apoptosis via p21 upregulation and Bcl-2 suppression .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: Oral bioavailability of 34% in rats, with Cₘₐₓ = 1.2 μg/mL at 2 h post-administration.
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Distribution: Volume of distribution (Vd) = 8.7 L/kg, indicating extensive tissue penetration.
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Metabolism: Hepatic CYP3A4-mediated N-demethylation generates a primary metabolite (M1) with 20% activity.
Comparative Analysis with Related Compounds
THZ1 (CDK7 Inhibitor)
| Parameter | N-(2-(Dimethylamino)ethyl)-... | THZ1 |
|---|---|---|
| CDK7 IC₅₀ | 12 nM | 3.4 nM |
| Selectivity (CDK2) | 150-fold | 40-fold |
| Covalent Binding | No | Yes |
Gefitinib (EGFR Inhibitor)
Compared to gefitinib, the compound shows enhanced activity against EGFR T790M mutants (IC₅₀ = 15 nM vs. 220 nM), attributed to stronger hydrophobic interactions with Met-793.
Future Directions
Ongoing research focuses on:
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Prodrug Development: Masking the dimethylamino group to improve oral absorption.
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Combination Therapies: Synergy with PD-1/PD-L1 inhibitors in immunocompetent models.
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Neurotoxicity Mitigation: Structural modifications to reduce CNS penetration and associated adverse effects.
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